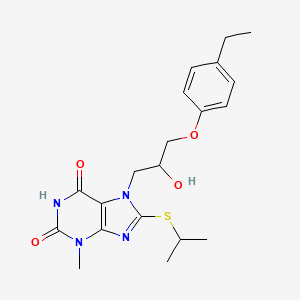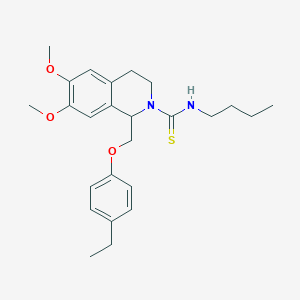
N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C25H34N2O3S and its molecular weight is 442.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Topoisomerase I Inhibition
Research on related compounds has highlighted their potential in cancer treatment, particularly through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. For instance, studies on indenoisoquinolines, a related class of compounds, have shown significant cytotoxicity in human cancer cell cultures and activity against topoisomerase 1 (Strumberg et al., 1999)1. Another study identified 11H-Isoquino[4,3-c]cinnolin-12-ones as novel agents with potent topoisomerase I-targeting activity, exhibiting both cytotoxicity and the ability to inhibit tumor growth in vivo (Ruchelman et al., 2004)2.
Cellular Proliferation Imaging
Compounds within this class have been explored for their application in imaging cellular proliferation in tumors using PET scans. The study by Dehdashti et al. (2013) on 18F-ISO-1, a derivative for PET imaging, demonstrated a significant correlation between tumor uptake and cellular proliferation markers, suggesting its utility in evaluating solid tumors' proliferative status3.
Synthesis and Chemical Application
The compound class has seen extensive investigation for its synthetic utility and potential chemical applications. For example, concise synthesis methods have been developed for 1,2-dihydroisoquinolines and 1H-isochromenes, showcasing the versatility and potential application of these compounds in various chemical syntheses (Obika et al., 2007)4.
Anticonvulsant Evaluation
Derivatives of this chemical class have been evaluated for their anticonvulsant effects, indicating potential applications in treating epilepsy. Novel carbothioamide derivatives were synthesized and showed promising anticonvulsant activities in experimental models of epilepsy (Malik et al., 2013)5.
These studies underscore the broad research interest in compounds structurally related to N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide, highlighting their potential applications in cancer treatment, imaging, chemical synthesis, and neurological disorder treatment.
Propiedades
IUPAC Name |
N-butyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3S/c1-5-7-13-26-25(31)27-14-12-19-15-23(28-3)24(29-4)16-21(19)22(27)17-30-20-10-8-18(6-2)9-11-20/h8-11,15-16,22H,5-7,12-14,17H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGWFLUQTHDZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)CC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

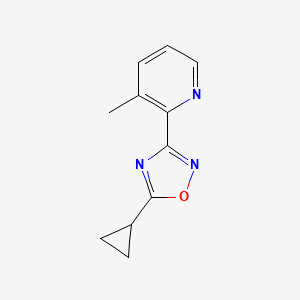
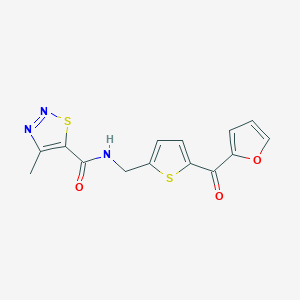

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)
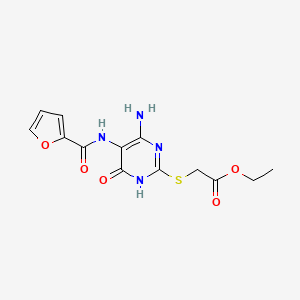
![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)
![N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2454414.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)
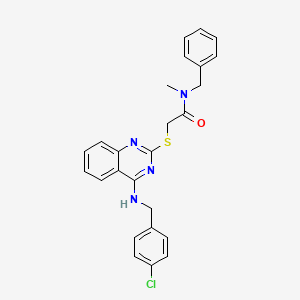
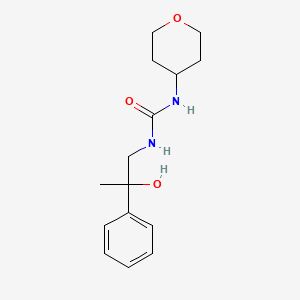
![4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2454421.png)
![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)
